N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S2/c1-2-29-17-10-7-12-19-20(17)26-23(31-19)27(14-15-8-5-6-13-24-15)22(28)21-25-16-9-3-4-11-18(16)30-21/h3-13H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATBPCOHVOWIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the ethoxy group and the pyridin-2-ylmethyl group. Common reagents used in these reactions include thionyl chloride, ethyl alcohol, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, strong acids or bases, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing thiazole and benzo derivatives exhibit significant anticancer properties. N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide has been studied for its ability to inhibit cancer cell proliferation. Its structural components suggest potential interactions with cellular targets involved in cancer pathways, making it a candidate for further investigation as an anticancer agent.
Mechanism of Action
The compound's mechanism of action may involve the induction of apoptosis in cancer cells, as suggested by studies on similar thiazole derivatives. These compounds often interact with DNA or inhibit specific enzymes that are crucial for cancer cell survival .
Antimicrobial Properties
Bacterial Inhibition
The thiazole moiety is known for its antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains. This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Case Study: Efficacy Against Specific Strains
In laboratory settings, the compound has shown effectiveness against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity. Further studies are needed to determine the exact mechanisms and optimal usage .
Neuroprotective Effects
Potential in Neurodegenerative Diseases
Recent research has explored the neuroprotective effects of thiazole derivatives, including this compound. The compound may offer protective effects against oxidative stress and neuronal cell death, which are critical factors in diseases such as Alzheimer's and Parkinson's .
Pharmacological Studies
ADMET Properties
The pharmacokinetic profile of this compound has been assessed through various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. These studies indicate favorable absorption characteristics and low toxicity levels, making it a viable candidate for drug development .
Chemical Synthesis and Formulation
Synthesis Techniques
The synthesis of this compound involves multi-step processes that can be optimized for yield and purity. Various synthetic routes have been explored, highlighting the importance of choosing appropriate reagents and conditions to achieve desired outcomes .
Summary Table
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy. Additionally, its antimicrobial properties may result from the disruption of microbial cell membranes or interference with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dibromobenzonitrile
- 2-Amino-5-chlorobenzonitrile
- 2-Amino-4-methylbenzonitrile
Uniqueness
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and pyridin-2-ylmethyl groups enhance its solubility and bioavailability, making it a versatile compound for various applications.
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Structural Characteristics
The compound features a benzo[d]thiazole moiety linked to a pyridine group through an ethoxy-substituted thiazole. The presence of the carboxamide functional group enhances its solubility and bioactivity. The structural formula can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S₂ |
| Molecular Weight | 382.49 g/mol |
| Functional Groups | Ethoxy, thiazole, pyridine, carboxamide |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in various biological pathways. For instance, it may target bacterial topoisomerases, which are crucial for DNA replication and transcription.
- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antibacterial properties. Compounds with similar structures have been reported to outperform standard antibiotics like ampicillin and streptomycin against various bacterial strains .
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through intrinsic and extrinsic pathways. It has been evaluated for its cytotoxic effects against different cancer cell lines, including HeLa and A549 cells .
Case Studies and Research Findings
A review of existing literature reveals promising findings regarding the biological activity of this compound:
- Antibacterial Studies : A study demonstrated that derivatives of thiazole compounds exhibited strong antibacterial activity against Staphylococcus aureus, with minimal toxicity to human liver cells (HepG2) at effective concentrations .
- Anticancer Evaluation : Another investigation assessed the antiproliferative effects of thiazolidine derivatives on various cancer cell lines, revealing that certain derivatives had lower IC50 values than established chemotherapeutics like irinotecan, indicating their potential as anticancer agents .
- Mechanistic Insights : The compound's ability to inhibit topoisomerases was highlighted in a study where it selectively targeted bacterial isoforms without affecting human topoisomerase II, suggesting a favorable safety profile for therapeutic applications .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Thiazole A | Thiazole ring + Alkyl | Antibacterial |
| Furan B | Furan ring + Hydroxyl | Antioxidant |
| Pyridine C | Pyridine ring + Amine | Anticancer |
The unique combination of thiazole and pyridine functionalities in this compound enhances its biological activity compared to simpler analogs.
Q & A
Q. Q1. What are the key steps in synthesizing N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide, and how can intermediates be validated?
Methodological Answer: The synthesis involves:
Formation of the benzothiazole core via cyclization of precursors (e.g., 2-aminothiophenol derivatives) under acidic conditions .
Introduction of the ethoxy group using alkylation agents like ethyl bromide in the presence of a base (e.g., K₂CO₃) .
Amide coupling between the benzothiazole carboxylic acid and the pyridinylmethylamine moiety using coupling agents like EDCI/HOBt in DMF .
Validation:
- Intermediates : Monitor reactions via TLC and confirm structures using -NMR (e.g., aromatic protons at δ 7.2–8.5 ppm for benzothiazole) and LC-MS (e.g., m/z = 403.5 for the final product) .
- Purity : Use HPLC with C18 columns and acetonitrile/water gradients; aim for >95% purity .
Q. Q2. How can researchers ensure reproducibility in synthesizing this compound given variability in reaction yields?
Methodological Answer: Optimize critical parameters:
- Temperature control : Reflux conditions (e.g., 80–100°C) for cyclization steps to avoid side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF, THF) for amide coupling to enhance solubility .
- Catalyst ratios : For coupling reactions, maintain a 1:1.1 molar ratio of acid to amine to prevent unreacted starting material .
Data Table :
| Step | Parameter | Optimal Range | Yield Impact |
|---|---|---|---|
| Cyclization | Temp. | 80–100°C | ±15% yield |
| Alkylation | Base (K₂CO₃) | 2.5 eq | ±10% yield |
| Coupling | EDCI/HOBt | 1.2 eq | ±20% yield |
Advanced Research Questions
Q. Q3. How can structural contradictions in NMR data (e.g., unexpected splitting patterns) be resolved during characterization?
Methodological Answer: Address discrepancies by:
2D NMR techniques : Use - HSQC to correlate proton and carbon signals, resolving overlapping peaks (e.g., pyridine vs. benzothiazole protons) .
Variable-temperature NMR : Identify dynamic effects (e.g., rotational barriers in the ethoxy group) by acquiring spectra at 25°C and 50°C .
Computational validation : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Q. Q4. What strategies are effective for analyzing in vitro biological activity while minimizing false positives?
Methodological Answer: Design assays with:
- Dose-response curves : Test 5–10 concentrations (e.g., 0.1–100 µM) to calculate IC₅₀ values .
- Counter-screening : Use unrelated assays (e.g., cytotoxicity vs. enzyme inhibition) to rule out nonspecific effects .
- Positive controls : Include reference compounds (e.g., cisplatin for cytotoxicity) to validate assay conditions .
Q. Q5. How can researchers resolve contradictions between computational docking predictions and experimental binding data?
Methodological Answer: Refine models by:
Molecular dynamics simulations : Simulate ligand-protein interactions over 50–100 ns to account for flexibility .
Binding free energy calculations : Use MM-PBSA/GBSA to quantify contributions from hydrophobic/electrostatic interactions .
Experimental validation : Perform SPR or ITC to measure binding affinities and compare with docking scores .
Q. Q6. What methodologies are recommended for studying metabolic stability in preclinical models?
Methodological Answer: Use:
- Liver microsome assays : Incubate the compound with rat/human microsomes (1 mg/mL) and NADPH (1 mM) for 0–60 min; quantify remaining compound via LC-MS .
- Metabolite identification : Perform HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Data Table :
| Species | T₁/₂ (min) | Major Metabolites |
|---|---|---|
| Human | 45 | Hydroxy-ethoxy derivative |
| Rat | 30 | Glucuronide conjugate |
Q. Q7. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer: Develop a SAR library by:
Modifying substituents : Synthesize analogs with varied ethoxy groups (e.g., methoxy, propoxy) and pyridine positions .
Biological testing : Screen analogs against target enzymes/cell lines to identify critical functional groups .
QSAR modeling : Use PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Methodological Best Practices
Q. Q8. What analytical techniques are most reliable for purity assessment, and how can contaminants be identified?
Methodological Answer:
Q. Q9. How should researchers address low yields in the final coupling step of the synthesis?
Methodological Answer: Optimize by:
- Activation of carboxylic acid : Pre-form the acyl chloride using SOCl₂ or oxalyl chloride .
- Solvent drying : Use molecular sieves or anhydrous MgSO₄ in DMF to prevent hydrolysis .
- Alternative coupling agents : Test BOP or HATU if EDCI fails .
Q. Q10. What are the best practices for long-term storage to maintain compound stability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
